molecular formula C17H19NO2 B397726 4-isopropoxy-N-(2-methylphenyl)benzamide

4-isopropoxy-N-(2-methylphenyl)benzamide

Cat. No.: B397726
M. Wt: 269.34g/mol
InChI Key: UIVPEWGFZDVOQJ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-methylphenyl)benzamide (CAS: Not explicitly provided; molecular formula: C₂₀H₂₄N₂O₂, molecular weight: 324.42 g/mol) is a benzamide derivative characterized by an isopropoxy group at the para-position of the benzoyl ring and a 2-methylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(2-methylphenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)20-15-10-8-14(9-11-15)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

UIVPEWGFZDVOQJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents (Benzoyl Ring) N-Substituent Molecular Weight (g/mol) Key Applications/Properties Reference
4-Isopropoxy-N-(2-methylphenyl)benzamide 4-isopropoxy 2-methylphenyl 324.42 Research compound (structural model)
4-Isopropoxy-N-(4-isopropylphenyl)benzamide 4-isopropoxy 4-isopropylphenyl 297.39 Higher lipophilicity due to branched substituent
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro 2-methoxyphenyl 275.73 Crystallographic studies (rigid structure)
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 2-methyl 3-isopropoxyphenyl 313.38 Agricultural fungicide
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy 3-methylphenyl 255.30 Intermediate in organic synthesis

Key Observations :

  • Electronic Effects : The electron-donating isopropoxy group in the target compound may enhance resonance stabilization compared to electron-withdrawing groups (e.g., chloro in ).
  • Biological Relevance: Mepronil demonstrates how substituent position (3-isopropoxy vs.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound Name Density (g/cm³) Boiling Point (°C) LogP (Lipophilicity) Solubility (mg/mL)
This compound ~1.08 (estimated) ~365 (estimated) ~3.5 (estimated) <1 (poor aqueous)
4-Isopropoxy-N-(4-isopropylphenyl)benzamide 1.078 365.3 4.2 <1
4-Chloro-N-(2-methoxyphenyl)benzamide 1.32 (crystalline) N/A 2.8 ~10

Analysis :

  • The target compound’s isopropoxy group increases hydrophobicity (higher LogP vs. methoxy derivatives), favoring membrane penetration but reducing aqueous solubility.
  • The 4-isopropylphenyl analog exhibits higher density and boiling point due to increased molecular branching.

Neuroleptic Derivatives (e.g., Amisulpride, Sulpiride):

  • Structural Differences : Neuroleptic benzamides feature sulfonyl or piperazine groups (e.g., 4-isopropoxy-N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}benzamide), enhancing receptor affinity for dopamine D2/D3.
  • Target Compound’s Potential: Lacking ionizable groups, the target compound is unlikely to exhibit neuroleptic activity but may serve as a lead for non-CNS targets.

Antifungal Agents (e.g., Mepronil):

  • Substituent Optimization : Mepronil’s 3-isopropoxyphenyl group is critical for fungicidal activity, whereas the target compound’s 2-methylphenyl group may redirect bioactivity toward different targets.

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